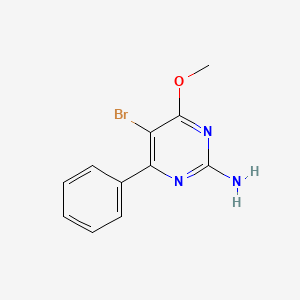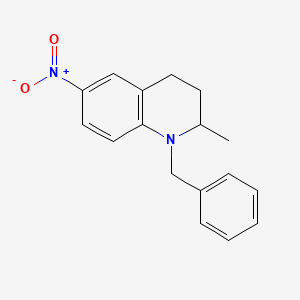
N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a molecular formula of C₁₇H₁₈N₂O₂. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent reduction steps .
Chemical Reactions Analysis
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Scientific Research Applications
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective and anti-inflammatory activities .
Comparison with Similar Compounds
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:
1-Benzyl-2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1,2,3,4-tetrahydroquinoline: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Benzyl-6-nitro-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl group, leading to variations in its pharmacokinetic properties.
The unique combination of the benzyl, methyl, and nitro groups in 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
1-benzyl-2-methyl-6-nitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-15-11-16(19(20)21)9-10-17(15)18(13)12-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI Key |
IACLOMHQZNQIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


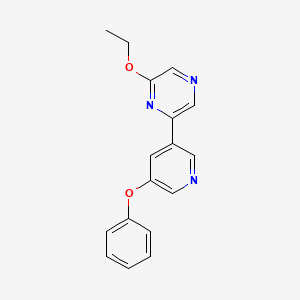
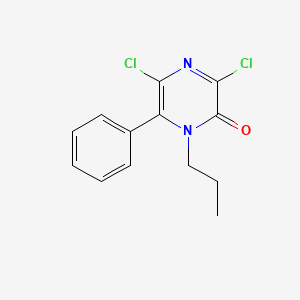



![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

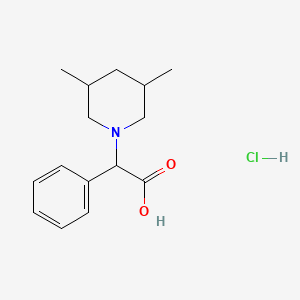
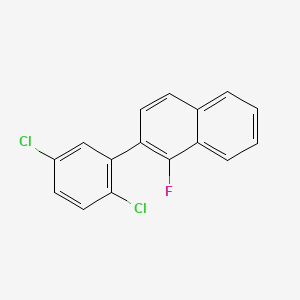

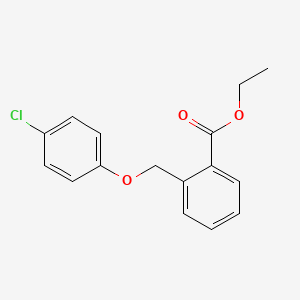
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
